2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of aromatic amines
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .
Biochemical Pathways
The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds and functionalized materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as functionalized carbon nanotubes.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Similar structure but lacks the phenyl group.
Methiopropamine: Contains a thiophene ring and an amine group but differs in the alkyl chain structure.
Uniqueness
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both phenyl and thiophene rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
102339-13-9 |
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Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H |
InChI Key |
RVASOTFCBOTDNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
solubility |
not available |
Origin of Product |
United States |
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